molecular formula C18H25ClN4O3 B2842907 (3,4-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1331255-18-5

(3,4-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2842907
M. Wt: 380.87
InChI Key: VAMOLOXLWRQNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods

Scientific Research Applications

Interaction with CB1 Cannabinoid Receptor

One significant application of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is its role as a potent antagonist for the CB1 cannabinoid receptor. This compound has been studied using the AM1 molecular orbital method for conformational analysis and the development of pharmacophore models for CB1 receptor ligands. This research is pivotal in understanding the interaction of such compounds with cannabinoid receptors, which can have wide-ranging implications in neuropharmacology and the development of drugs targeting these receptors (Shim et al., 2002).

Synthesis and Antitumor Activity

Another key research direction involves the synthesis of derivatives based on similar structures, such as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives. These compounds have shown potent anti-tumor activity. An example is the biologically stable derivative (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone, which possesses similar potency to initial compounds but with expected longer-lasting effects in the human body as an anticancer agent (Hayakawa et al., 2004).

Antimicrobial Activity

Compounds like 2-[N-(substituted benzothiazolyl) amino]pyridine-3-carboxylic acids and their derivatives, synthesized from similar structures, have been screened for their in vitro antimicrobial activity. These compounds have shown variable and modest activity against strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Patel et al., 2011).

Therapeutic Agent Development

A series of compounds including {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones synthesized through a linear bi-step approach from similar structures have been screened against α-glucosidase enzyme. Some of these compounds exhibited considerable inhibitory activity, suggesting potential for therapeutic agent development (Abbasi et al., 2019).

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3.ClH/c1-4-20-8-7-19-18(20)22-11-9-21(10-12-22)17(23)14-5-6-15(24-2)16(13-14)25-3;/h5-8,13H,4,9-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMOLOXLWRQNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

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